Norethindrone pivalate
CAS No.: 65445-09-2
Cat. No.: VC1658092
Molecular Formula: C25H34O3
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65445-09-2 |
---|---|
Molecular Formula | C25H34O3 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C25H34O3/c1-6-25(28-22(27)23(2,3)4)14-12-21-20-9-7-16-15-17(26)8-10-18(16)19(20)11-13-24(21,25)5/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,24-,25-/m0/s1 |
Standard InChI Key | PZXAQHCWXLHKAY-HGBFTFLOSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@H]34 |
SMILES | CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34 |
Canonical SMILES | CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34 |
Introduction
Chemical Structure and Properties
Chemical Composition
Norethindrone pivalate is a derivative of norethindrone (also known as norethisterone), formed through esterification with pivalic acid. The compound features a unique pivalate ester group attached to the parent norethindrone structure. The chemical formula of norethindrone pivalate is C₂₄H₃₄O₃, and it has a molecular weight of approximately 370.5 g/mol.
Physical Properties
Norethindrone pivalate appears as a white to off-white crystalline powder with specific physical properties that influence its pharmaceutical formulation and bioavailability. Below is a table summarizing the key physical properties of norethindrone pivalate:
Property | Value |
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Physical State | White to off-white crystalline powder |
Molecular Weight | 370.5 g/mol |
Melting Point | 206-212°C |
Solubility | Practically insoluble in water; soluble in ethanol, acetone, and chloroform |
Partition Coefficient (Log P) | Approximately 4.2 |
CAS Number | 65445-09-2 |
Structural Characteristics
The structural characteristics of norethindrone pivalate are defined by its steroid backbone with the pivalate ester group modification. This modification significantly alters the compound's lipophilicity compared to the parent compound norethindrone. The pivalate ester group enhances the pharmacological properties by affecting absorption, distribution, and metabolic stability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of norethindrone pivalate typically involves esterification reactions where norethindrone is reacted with pivalic acid in the presence of an acid catalyst. This process can be optimized through various methods such as solvent-free conditions or using microwave-assisted techniques to enhance yield and purity. The reaction generally proceeds under controlled temperatures to prevent degradation of the sensitive steroid structure.
Production Methods
Production methods for norethindrone pivalate have evolved to improve efficiency and product quality. Modern synthetic approaches include:
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Conventional esterification in organic solvents with acid catalysts
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Enzymatic synthesis using lipases for more stereoselective reactions
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Microwave-assisted synthesis for reduced reaction times and higher yields
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Continuous flow chemistry for scaled production with improved consistency
Pharmacological Profile
Mechanism of Action
Norethindrone pivalate, like other progestins, primarily exerts its effects by binding to progesterone receptors. Upon binding, it initiates a cascade of cellular responses that mimic the actions of natural progesterone. These include:
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Inhibition of gonadotropin secretion, preventing ovulation
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Thickening of cervical mucus, creating a barrier to sperm
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Altering the endometrial lining, making it less receptive to implantation
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Modulation of gene expression in target tissues such as the uterus, ovaries, and mammary glands
Pharmacokinetics
The pharmacokinetic profile of norethindrone pivalate is distinguished by the presence of the pivalate ester group, which influences its absorption, distribution, metabolism, and excretion. Following administration, the compound undergoes hydrolysis to release norethindrone, which is the active metabolite. The pivalate modification typically enhances oral bioavailability by increasing lipophilicity.
Pharmacodynamics
Norethindrone pivalate interacts with several metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP3A4. Drugs that inhibit or induce these enzymes can significantly affect the plasma levels of norethindrone pivalate, leading to altered efficacy or increased risk of side effects. For instance, co-administration with CYP3A4 inhibitors may increase its concentration, while inducers like rifampicin can decrease its effectiveness.
Therapeutic Applications
Contraceptive Uses
Norethindrone pivalate is primarily utilized in the field of gynecology as a contraceptive agent. It is often incorporated into combination oral contraceptives, where it works synergistically with estrogens to prevent pregnancy. The compound's progestational activity contributes to multiple contraceptive mechanisms, including inhibition of ovulation, changes in cervical mucus, and alterations in the endometrium.
Hormone Replacement Therapy
In hormone replacement therapy for menopausal women, norethindrone pivalate can be used to provide the progestogenic component. This helps counteract the effects of unopposed estrogen on the endometrium, reducing the risk of endometrial hyperplasia and cancer. The specific pharmacokinetic profile of norethindrone pivalate may offer advantages in terms of dosing frequency and patient tolerance.
Treatment of Gynecological Conditions
Norethindrone pivalate has therapeutic applications in treating conditions like endometriosis and abnormal uterine bleeding due to its ability to regulate menstrual cycles effectively. By modulating the growth and activity of endometrial tissue, it can help reduce pain and bleeding associated with endometriosis. For abnormal uterine bleeding, its progestogenic effects help stabilize the endometrium and regulate menstrual patterns.
System | Common Side Effects |
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Reproductive | Irregular menstrual bleeding, amenorrhea, breast tenderness |
Gastrointestinal | Nausea, abdominal bloating, constipation |
Neurological | Headaches, dizziness, mood changes |
Dermatological | Acne, skin rashes, hirsutism |
Cardiovascular | Minor changes in blood pressure, fluid retention |
Drug Interactions
Norethindrone pivalate interacts with several metabolic pathways, particularly those involving cytochrome P450 enzymes such as CYP3A4. The following table summarizes important drug interactions:
Interacting Drug Class | Effect on Norethindrone Pivalate | Clinical Implication |
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CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Increased plasma concentration | Potential increase in side effects |
CYP3A4 Inducers (e.g., rifampicin, phenytoin) | Decreased plasma concentration | Reduced contraceptive efficacy |
Broad-spectrum antibiotics | May reduce efficacy | Additional contraceptive method recommended |
Anticonvulsants | May reduce efficacy | Dose adjustment may be required |
Contraindications
Based on general knowledge of progestins similar to norethindrone pivalate, several contraindications likely apply:
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Known or suspected pregnancy
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Undiagnosed vaginal bleeding
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Active or history of thrombophlebitis or thromboembolic disorders
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Active or recent arterial thromboembolic disease (e.g., stroke, myocardial infarction)
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Known or suspected hormone-dependent malignancies
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Liver dysfunction or disease
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Known hypersensitivity to norethindrone pivalate or any component of the formulation
Stability and Formulation Considerations
Analytical Methods
Various analytical methods may be employed for the quantification and quality control of norethindrone pivalate. By analogy with norethindrone, these might include reversed-phase high-performance liquid chromatography (RP-HPLC) methods. For norethindrone, validated RP-HPLC methods have been developed using conditions such as:
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Column: C18 (250 mm × 4.6 mm ID, 5 μm pore size)
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Mobile phase: Deionized water: acetonitrile (50:50, v/v) with 5 ml/l acetic acid
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Flow rate: 1.3 ml/minute
Similar methods might be adapted for norethindrone pivalate, with appropriate modifications to account for the pivalate ester group.
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